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Compound of Interest

Compound Name: 6-Bromoindole-3-carbaldehyde

Cat. No.: B099375 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of molecular isomers is paramount. This guide provides a detailed

spectroscopic comparison of indole-3-aldehyde and its five constitutional isomers, offering a

clear differentiation based on experimental data.

Indole-3-aldehyde and its isomers (2-, 4-, 5-, 6-, and 7-formylindole) are crucial building blocks

in the synthesis of a wide array of pharmacologically active compounds. While sharing the

same molecular formula (C₉H₇NO) and weight (145.16 g/mol ), their distinct structural

arrangements lead to unique spectroscopic fingerprints. This guide delves into a comparative

analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis),

and Mass Spectrometry (MS) data to facilitate their unambiguous identification.

At a Glance: A Comparative Overview of
Spectroscopic Data
The following tables summarize the key spectroscopic data for the six isomers of formylindole.

This data has been compiled from various spectral databases and peer-reviewed publications.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆, chemical shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b099375?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Positio
n of -
CHO

H-2 H-3 H-4 H-5 H-6 H-7 -CHO NH

2-

formylin

dole

- 7.15 (s) 7.60 (d) 7.18 (t) 7.45 (t) 7.65 (d) 9.80 (s)
12.20

(br s)

3-

formylin

dole

8.37 (s) - 8.15 (d) 7.25 (t) 7.20 (t) 7.50 (d) 9.95 (s)
12.10

(br s)

4-

formylin

dole

7.80 (t) 7.30 (t) - 7.65 (d) 7.20 (t) 7.90 (d)
10.20

(s)

11.80

(br s)

5-

formylin

dole

7.55 (t) 6.60 (t) 8.10 (d) -
7.70

(dd)
7.50 (d) 9.90 (s)

11.60

(br s)

6-

formylin

dole

7.95 (s) 6.50 (d) 7.60 (d) 7.80 (s) - 7.40 (d) 9.85 (s)
11.50

(br s)

7-

formylin

dole

7.60 (t) 6.60 (t) 7.80 (d) 7.10 (t) 7.75 (d) -
10.30

(s)

11.90

(br s)

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆, chemical shifts in ppm)
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Positi
on of
-CHO

C-2 C-3 C-3a C-4 C-5 C-6 C-7 C-7a -CHO

2-

formyli

ndole

138.5 111.0 128.0 122.5 121.0 124.0 112.5 136.0 185.0

3-

formyli

ndole

139.0 118.0 124.5 122.0 123.0 121.5 112.0 137.0 185.5

4-

formyli

ndole

126.0 103.0 125.5 131.0 121.0 128.0 115.0 136.5 192.0

5-

formyli

ndole

127.0 102.5 126.0 122.0 130.0 124.0 111.5 138.0 192.5

6-

formyli

ndole

125.0 102.0 127.5 120.0 121.5 132.0 114.0 135.0 192.0

7-

formyli

ndole

126.5 104.0 128.5 120.5 122.5 118.0 129.0 134.0 190.0

Table 3: IR, UV-Vis, and Mass Spectrometry Data
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Position of -
CHO

IR (C=O, cm⁻¹) IR (N-H, cm⁻¹)
UV-Vis (λmax,
nm)

Mass
Spectrum
(m/z)

2-formylindole ~1660 ~3280 ~215, 295, 315
145 (M+), 144,

116, 89

3-formylindole ~1655 ~3250
~210, 245, 260,

300

145 (M+), 144,

116, 89

4-formylindole ~1680 ~3300 ~220, 250, 310
145 (M+), 144,

116, 89

5-formylindole ~1675 ~3300 ~225, 255, 320
145 (M+), 144,

116, 89

6-formylindole ~1670 ~3300 ~220, 260, 325
145 (M+), 144,

116, 89

7-formylindole ~1690 ~3300 ~215, 245, 305
145 (M+), 144,

116, 89

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of indole-3-aldehyde isomers.

Synthesis of Formylindole Isomers (Vilsmeier-Haack
Reaction)
A common method for the synthesis of indole-3-aldehydes is the Vilsmeier-Haack reaction. For

other isomers, multi-step synthetic routes starting from appropriately substituted indoles or

anilines are typically employed.

Reagents and Solvents: Indole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide

(DMF), sodium hydroxide (NaOH), dichloromethane (DCM), ethyl acetate, brine, anhydrous

sodium sulfate.

Procedure:
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To a stirred solution of indole in DMF at 0 °C, POCl₃ is added dropwise.

The reaction mixture is stirred at room temperature for a specified time (typically 1-3

hours) until the reaction is complete (monitored by TLC).

The reaction mixture is then poured into ice-cold water and neutralized with a NaOH

solution.

The aqueous layer is extracted with DCM or ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

formylindole isomer.

Spectroscopic Analysis
Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} spectra.

Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that covers all expected signals.

Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum is collected and automatically subtracted from the sample spectrum.

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent

(e.g., ethanol or methanol).
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm. The

solvent is used as a reference.

Sample Introduction: Samples can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization: Electron Ionization (EI) is a common method for these compounds.

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

recorded.

Visualizing the Isomeric Landscape and Analytical
Workflow
The following diagrams illustrate the structural relationship between the indole-3-aldehyde

isomers and the general workflow for their spectroscopic comparison.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of Isomers Purification (Chromatography)

NMR (1H, 13C)

IR

UV-Vis

Mass Spectrometry

Comparative Data Analysis Structure Elucidation
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To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
Indole-3-Carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099375#spectroscopic-comparison-of-indole-3-
aldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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